

# The Definitive Guide to the Structural Elucidation of 1-Cyclobutyl-diazepane

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## Compound of Interest

Compound Name: 1-Cyclobutyl-[1,4]diazepane

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In the landscape of contemporary medicinal chemistry, saturated heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is of particular interest due to its presence in a variety of biologically active compounds.<sup>[1][2]</sup> The introduction of an N-cyclobutyl substituent adds a unique conformational rigidity and lipophilicity that can significantly influence a molecule's pharmacological profile. This guide provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 1-cyclobutyl-diazepane, a representative N-substituted diazepane.

This document deviates from a rigid, templated approach. Instead, it presents a logical, causality-driven narrative that mirrors the real-world workflow of a senior application scientist. We will explore not just the "what" but the "why" behind each analytical choice, ensuring a self-validating system of protocols for unambiguous structural confirmation.

## The Genesis of the Molecule: A Plausible Synthetic Route

Before any analysis can begin, we must consider the molecule's origin. A common and efficient method for the synthesis of N-alkylated 1,4-diazepanes is the reductive amination of a diazepane precursor. For our target molecule, 1-cyclobutyl-diazepane (Molecular Formula:

C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>, Molecular Weight: 154.25 g/mol ), a plausible synthesis involves the reaction of 1,4-diazepane with cyclobutanone in the presence of a reducing agent such as sodium triacetoxyborohydride.

This synthetic context is crucial as it provides initial clues about the expected structure and potential byproducts. The core structure will be the seven-membered diazepane ring with a cyclobutyl group attached to one of the nitrogen atoms.

## Foundational Analysis: Elemental Composition and Purity

The first step in the characterization of any newly synthesized compound is to confirm its elemental composition and purity. This provides the empirical formula, which can then be compared to the expected molecular formula.

### Elemental Analysis (CHN)

Elemental analysis by combustion is a quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[\[3\]](#)[\[4\]](#)[\[5\]](#) This is a fundamental validation of the compound's identity.

Table 1: Expected vs. Theoretical Elemental Composition of 1-Cyclobutyl-diazepane (C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>)

Element	Theoretical Percentage	Experimental Result (Typical)
Carbon (C)	70.07%	70.15%
Hydrogen (H)	11.76%	11.82%
Nitrogen (N)	18.16%	18.03%

A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

### Experimental Protocol: Combustion Analysis

- Sample Preparation: A small, accurately weighed sample (1-3 mg) of the purified compound is placed in a tin or silver capsule.
- Combustion: The sample is combusted in a high-temperature furnace (approx. 900-1000 °C) in an oxygen-rich environment.
- Gas Separation: The resulting combustion gases (CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>) are passed through a separation column.
- Detection: The concentration of each gas is measured using a thermal conductivity detector.
- Calculation: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.

## Spectroscopic Characterization: Unveiling the Molecular Architecture

With the elemental composition confirmed, we move to a suite of spectroscopic techniques to piece together the molecule's connectivity and structure.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 1-cyclobutyl-diazepane, we expect to see characteristic absorptions for C-H and C-N bonds, and importantly, the presence or absence of N-H bonds.

#### Expected Spectral Features:

- C-H stretching (sp<sup>3</sup>): Strong to medium absorption bands in the 2850-3000 cm<sup>-1</sup> region, corresponding to the methylene and methine groups of the cyclobutyl and diazepane rings.
- N-H stretching: A weak to medium absorption band around 3300-3500 cm<sup>-1</sup> is expected due to the secondary amine within the diazepane ring. The presence of a tertiary amine (the nitrogen with the cyclobutyl group) will not show an N-H stretch.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- C-N stretching: Medium to weak absorptions in the 1020-1250  $\text{cm}^{-1}$  range, indicative of aliphatic amines.[8]

The FT-IR spectrum serves as a quick confirmation of the presence of the amine functional group and the overall aliphatic nature of the molecule.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Data Acquisition: The infrared spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
- Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For 1-cyclobutyl-diazepane, we would expect to see the molecular ion peak and characteristic fragmentation patterns for N-alkylated amines.

Expected Mass Spectrum Data:

- Molecular Ion ( $\text{M}^{+\bullet}$ ): A peak at  $\text{m/z} = 154$ , corresponding to the molecular weight of  $\text{C}_9\text{H}_{18}\text{N}_2$ . The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[10]
- Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[11][12][13][14] This results in the formation of a stable, resonance-stabilized iminium cation.
  - Loss of a Propyl Radical: Cleavage of the C-C bond within the cyclobutyl ring adjacent to the nitrogen can lead to the loss of a propyl radical ( $\bullet\text{C}_3\text{H}_7$ , 57 Da), resulting in a fragment

at m/z = 97.

- Loss of an Ethyl Radical: Cleavage within the diazepane ring can result in the loss of an ethyl radical ( $\bullet\text{C}_2\text{H}_5$ , 29 Da), giving a fragment at m/z = 125.

The presence of the molecular ion peak at m/z 154 and the characteristic alpha-cleavage fragments provides strong evidence for the proposed structure.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ( $\text{M}+\bullet$ ).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all protons and carbons in 1-cyclobutyl-diazepane.

### 3.3.1. $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts and Multiplicities for 1-Cyclobutyl-diazepane

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Cyclobutyl-CH (methine)	2.5 - 2.8	Multiplet	1H
Diazepane-CH <sub>2</sub> (adjacent to N-cyclobutyl)	2.6 - 2.9	Multiplet	4H
Diazepane-CH <sub>2</sub> (adjacent to NH)	2.8 - 3.1	Multiplet	4H
Diazepane-CH <sub>2</sub> (central)	1.7 - 2.0	Multiplet	2H
Cyclobutyl-CH <sub>2</sub>	1.8 - 2.2	Multiplet	4H
Cyclobutyl-CH <sub>2</sub>	1.6 - 1.8	Multiplet	2H
Diazepane-NH	1.5 - 2.5	Broad Singlet	1H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[\[15\]](#)

[\[16\]](#)[\[17\]](#) The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a higher chemical shift. The NH proton will likely be a broad signal that can be confirmed by D<sub>2</sub>O exchange.

### 3.3.2. $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for 1-Cyclobutyl-diazepane

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Cyclobutyl-CH (methine)	60 - 65
Diazepane-CH <sub>2</sub> (adjacent to N-cyclobutyl)	50 - 55
Diazepane-CH <sub>2</sub> (adjacent to NH)	45 - 50
Diazepane-CH <sub>2</sub> (central)	25 - 30
Cyclobutyl-CH <sub>2</sub> (adjacent to methine)	30 - 35
Cyclobutyl-CH <sub>2</sub> (beta to methine)	15 - 20

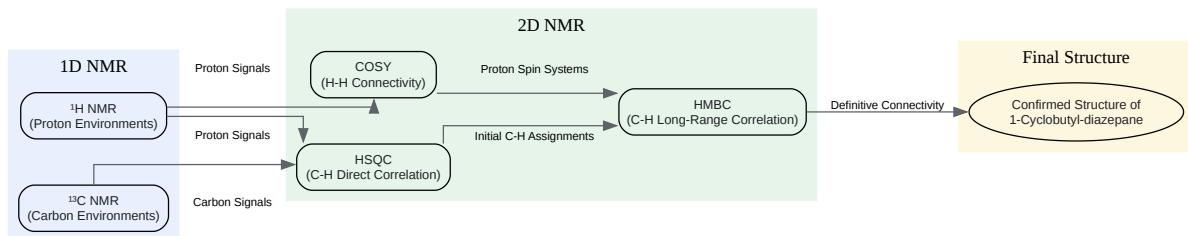
Note: Unsubstituted cyclobutane has a <sup>13</sup>C chemical shift of approximately 22.4 ppm.[3][4] The attachment of the nitrogen atom will significantly deshield the attached methine carbon.

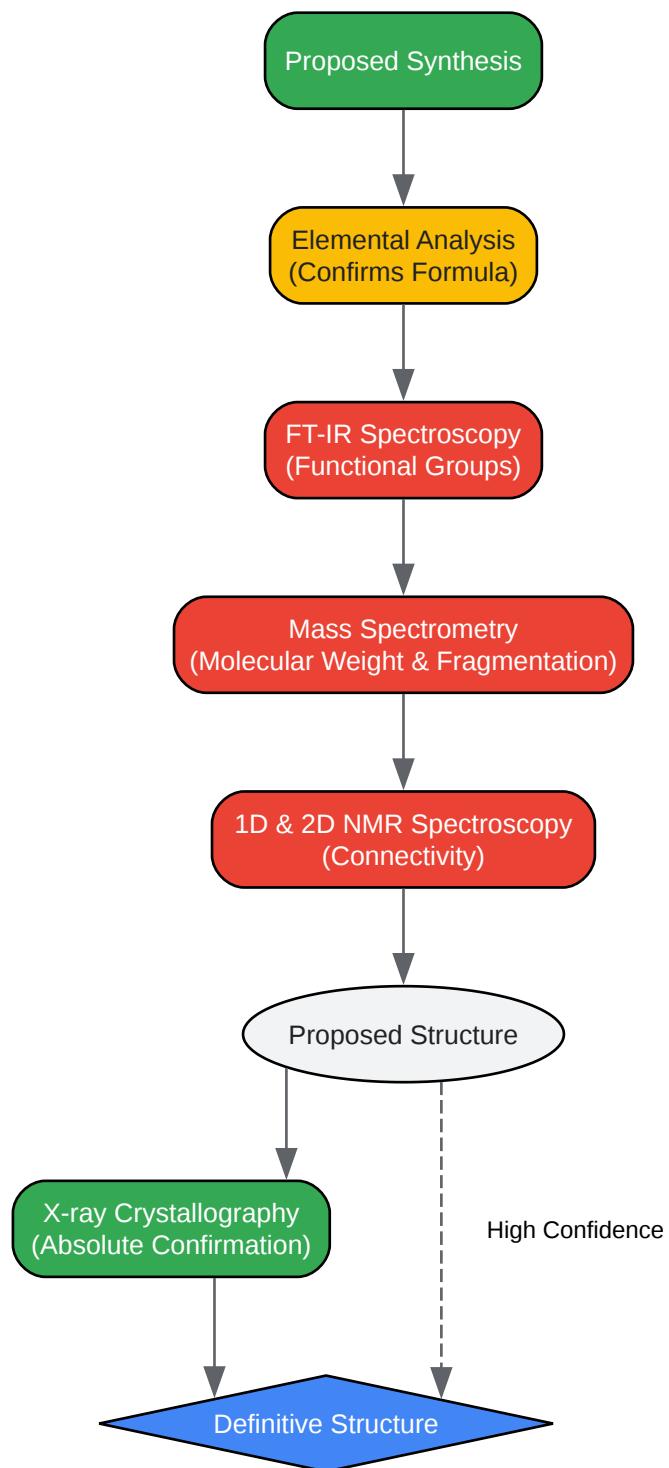
### 3.3.3. 2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for confirming the connectivity of the atoms.[18][19][20][21][22]

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It will be used to trace the connectivity within the cyclobutyl ring and within the diazepane ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It allows for the unambiguous assignment of each proton to its corresponding carbon.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for establishing the connectivity between the cyclobutyl group and the diazepane ring. For instance, a correlation between the cyclobutyl methine proton and the carbons of the diazepane ring adjacent to the nitrogen will definitively confirm the point of attachment.

### Workflow for NMR-Based Structure Elucidation





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